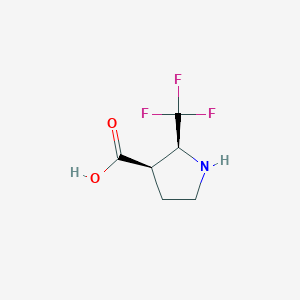
(2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a trifluoromethyl group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts to facilitate the formation of the trifluoromethyl group on the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .
化学反应分析
Types of Reactions
(2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives .
科学研究应用
Chemistry
In chemistry, (2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chiral nature and trifluoromethyl group make it a candidate for developing new drugs and therapeutic agents .
Medicine
In medicine, this compound is explored for its potential use in drug development. Its unique properties may lead to the discovery of new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials .
作用机制
The mechanism of action of (2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
相似化合物的比较
Similar Compounds
- (2S,3R)-2-(difluoromethyl)pyrrolidine-3-carboxylic acid
- (2S,3R)-2-(fluoromethyl)pyrrolidine-3-carboxylic acid
- (2S,3R)-2-(methyl)pyrrolidine-3-carboxylic acid
Uniqueness
(2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its similar counterparts .
属性
IUPAC Name |
(2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h3-4,10H,1-2H2,(H,11,12)/t3-,4+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSRLKAYJUJFGW-DMTCNVIQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecane](/img/structure/B7882041.png)
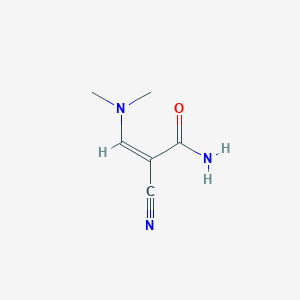
![3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride](/img/structure/B7882050.png)
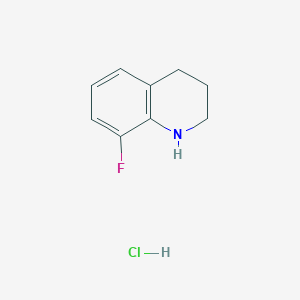
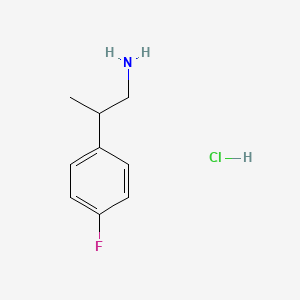
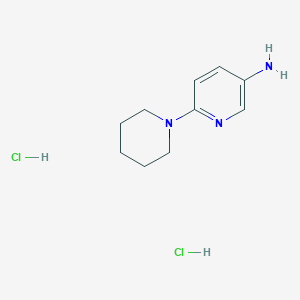
![4-N-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride](/img/structure/B7882068.png)
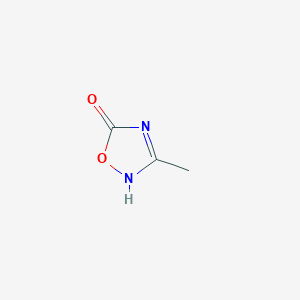
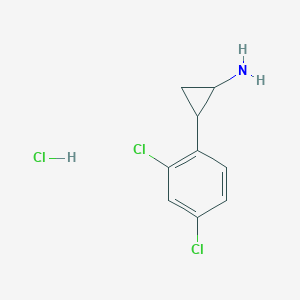
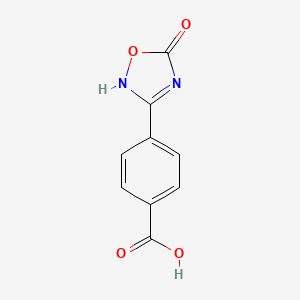
![2-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B7882084.png)
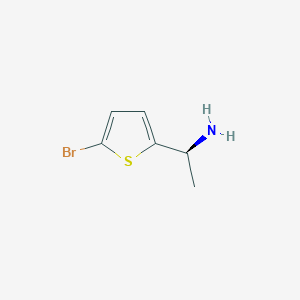
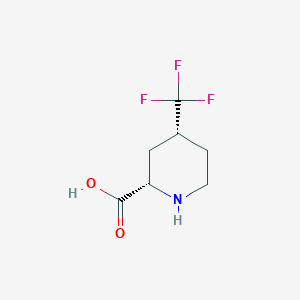
![3-Butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B7882099.png)
